molecular formula C23H16O2 B5110082 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- CAS No. 145207-62-1

2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl-

Cat. No.: B5110082
CAS No.: 145207-62-1
M. Wt: 324.4 g/mol
InChI Key: QGSUSCDXHZHXFQ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- is an organic compound belonging to the class of furanones It is characterized by the presence of a furanone ring substituted with diphenylmethylene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- typically involves the intramolecular cyclization of 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid under the action of propionic anhydride . This method is known for its efficiency in producing the desired furanone derivative. The reaction conditions often require the presence of equimolar quantities of triethylamine to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available starting materials and standard organic synthesis techniques. The process may include steps such as Claisen condensation, followed by cyclization and decyclization reactions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furanone ring and the phenyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furanone derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism by which 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to its observed analgesic and anti-inflammatory activities . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- include other substituted furanones and hydrazono derivatives. Examples include:

Uniqueness

What sets 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- apart is its specific substitution pattern, which imparts unique chemical properties and potential biological activities. Its structure allows for diverse chemical transformations and applications in various research fields .

Properties

IUPAC Name

3-benzhydrylidene-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O2/c24-23-20(16-21(25-23)17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSUSCDXHZHXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385921
Record name 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145207-62-1
Record name 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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